molecular formula C17H17Cl2NO2 B2435351 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478257-70-4

1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No. B2435351
CAS RN: 478257-70-4
M. Wt: 338.23
InChI Key: GSEVITVFVPQGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CPDB-HOP) is a synthetic compound with a wide range of applications in scientific research. It is an organic compound that is composed of a cyclopentyl group, a dichlorobenzyl group, and a hydroxy-2(1H)-pyridinone group. CPDB-HOP is a highly versatile compound with a wide range of potential applications in scientific research.

Scientific Research Applications

1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has a wide range of applications in scientific research. It has been used as a substrate for enzyme reactions, as a model compound for drug design, and as a tool for studying the structure and function of proteins. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body. In addition, 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has been used to study the effects of various hormones on the body, as well as to study the effects of various toxins on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone in laboratory experiments include its low cost and its wide range of potential applications. It is also relatively easy to synthesize and is highly stable. However, there are some limitations to its use in laboratory experiments. For example, its solubility in aqueous solutions is limited, and its reactivity can be unpredictable.

Future Directions

The potential applications of 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone in scientific research are vast and varied. Future research could focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug design and drug delivery. Additionally, further research could be done to explore its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, further research could be done to explore its potential applications in the study of environmental factors, such as pollution and climate change.

Synthesis Methods

1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone can be synthesized through a number of methods. The most common method is to react a cyclopentyl halide with a 2,4-dichlorobenzyl halide in the presence of a base such as sodium hydroxide. This reaction produces a cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone product. Other methods of synthesis include the reaction of a cyclopentyl halide with an aryl halide in the presence of a base such as sodium hydroxide, and the reaction of a cyclopentyl halide with a 2,4-dichlorobenzyl alcohol in the presence of a base such as sodium hydroxide.

properties

IUPAC Name

1-cyclopentyl-3-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c18-12-6-5-11(15(19)10-12)9-14-16(21)7-8-20(17(14)22)13-3-1-2-4-13/h5-8,10,13,21H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEVITVFVPQGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.